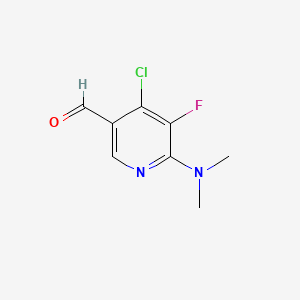
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde is a heterocyclic compound that contains a pyridine ring substituted with chloro, dimethylamino, and fluorine groups, as well as an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors One common method involves the nucleophilic substitution of a suitable pyridine derivative with dimethylamine, followed by chlorination and fluorination steps
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro and fluorine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid.
Reduction: 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance binding affinity to certain targets, while the chloro and fluorine groups can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-Chloro-6-(dimethylamino)-5-fluoropyridine: Lacks the aldehyde group.
Uniqueness
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C8H8ClFN2O |
|---|---|
Molekulargewicht |
202.61 g/mol |
IUPAC-Name |
4-chloro-6-(dimethylamino)-5-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClFN2O/c1-12(2)8-7(10)6(9)5(4-13)3-11-8/h3-4H,1-2H3 |
InChI-Schlüssel |
QNRIIAXLNABGGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(C(=C1F)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















